4-cyclobutanecarbonyl-7-(furan-2-yl)-1,4-thiazepane
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Overview
Description
4-cyclobutanecarbonyl-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that features a cyclobutyl group, a furan ring, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutanecarbonyl-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazepane intermediates, which are then coupled together under specific conditions. For example, the furan ring can be synthesized through the cyclization of appropriate precursors, while the thiazepane ring can be formed via a series of nucleophilic substitution reactions. The final step involves the coupling of these intermediates using reagents such as organoboron compounds in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutanecarbonyl-7-(furan-2-yl)-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The thiazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.
Scientific Research Applications
4-cyclobutanecarbonyl-7-(furan-2-yl)-1,4-thiazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-cyclobutanecarbonyl-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
- Cyclobutyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)propanone
Uniqueness
4-cyclobutanecarbonyl-7-(furan-2-yl)-1,4-thiazepane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
cyclobutyl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-14(11-3-1-4-11)15-7-6-13(18-10-8-15)12-5-2-9-17-12/h2,5,9,11,13H,1,3-4,6-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBACNPZNZMWPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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